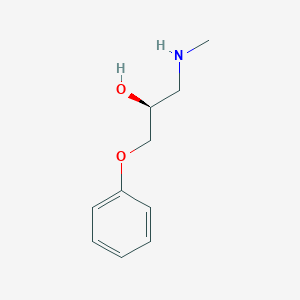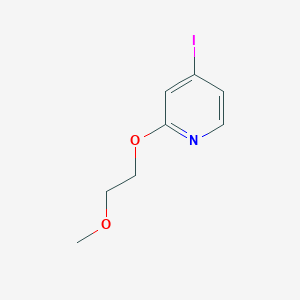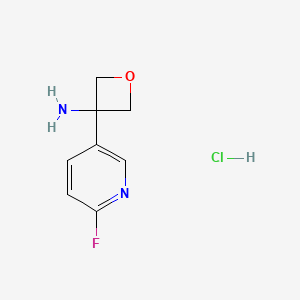
Ladostigil (Tartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It was developed through structural modification of rasagiline and combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule.
準備方法
Synthetic Routes and Reaction Conditions: Ladostigil Tartrate is synthesized through a multi-step chemical process. The initial step involves the reaction of (3R)-3-(prop-2-ynylamino)indan-5-yl with propyl isocyanate to form the carbamate intermediate. This intermediate is then reacted with tartaric acid to form Ladostigil Tartrate.
Industrial Production Methods: The industrial production of Ladostigil Tartrate involves large-scale chemical synthesis, purification, and crystallization processes. The compound is typically produced in crystalline form to ensure its stability and efficacy.
化学反応の分析
Types of Reactions: Ladostigil Tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation reactions are typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often use nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation reactions can produce various oxidized derivatives of Ladostigil Tartrate.
Reduction reactions can yield reduced forms of the compound.
Substitution reactions can result in the formation of different substituted derivatives.
科学的研究の応用
Ladostigil Tartrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its neuroprotective properties and its ability to enhance the expression of neurotrophic factors like GDNF and BDNF. In medicine, it is being investigated for its potential to treat neurodegenerative disorders and its antidepressant effects. In industry, it is used in the production of pharmaceuticals and other chemical products.
作用機序
Ladostigil Tartrate exerts its effects through multiple mechanisms. It acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor. By inhibiting these enzymes, Ladostigil Tartrate enhances cholinergic transmission and reduces the breakdown of monoamine neurotransmitters. Additionally, it has neuroprotective properties and enhances the expression of neurotrophic factors, which may help in reversing some of the damage seen in neurodegenerative diseases.
類似化合物との比較
Rivastigmine
Rasagiline
Donepezil
Galantamine
Memantine
Ladostigil Tartrate's unique combination of properties and its multifunctional nature make it a promising candidate for the treatment of neurodegenerative disorders and other conditions.
特性
IUPAC Name |
2,3-dihydroxybutanedioic acid;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H20N2O2.C4H6O6/c2*1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h2*1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLVBVAJMQZMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)

![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)



![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
